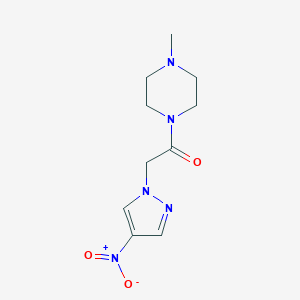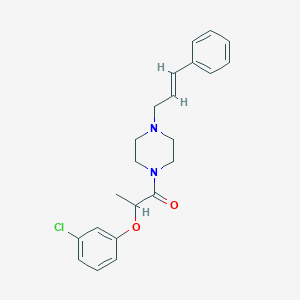![molecular formula C18H18N2 B259487 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of biochemical and physiological effects.
科学研究应用
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been extensively studied for its potential applications in scientific research. It is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of effects on these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been used in studies of the structure and function of nicotinic receptors, as well as in investigations of the role of these receptors in various physiological processes.
作用机制
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open ion channels. This results in the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane. The exact mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors is still being studied, but it is believed to involve interactions with specific amino acid residues within the receptor.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has a variety of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has also been shown to have effects on other ion channels, including voltage-gated calcium channels and potassium channels. Physiologically, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been shown to have effects on muscle contraction, heart rate, and blood pressure.
实验室实验的优点和局限性
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a useful tool for studying the structure and function of these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, the effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors can vary depending on the specific subtype of receptor being studied, which can make it difficult to generalize findings.
未来方向
There are several future directions for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine research. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors, which could help to reduce off-target effects. Another area of interest is the investigation of the role of nicotinic receptors in various physiological processes, such as learning and memory, addiction, and pain perception. Additionally, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine could be used as a tool for the development of new drugs targeting nicotinic receptors, which could have potential therapeutic applications in a variety of diseases and disorders.
合成方法
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine involves several steps, starting with the reaction of 2,5-dimethylpyrrole with benzyl bromide to form 4-benzyl-2,5-dimethylpyrrole. This compound is then reacted with 4-chloropyridine to yield 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
属性
产品名称 |
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine |
|---|---|
分子式 |
C18H18N2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
4-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C18H18N2/c1-14-3-4-15(2)20(14)18-7-5-16(6-8-18)13-17-9-11-19-12-10-17/h3-12H,13H2,1-2H3 |
InChI 键 |
DVZBAQQVUODCFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)
![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)

![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)
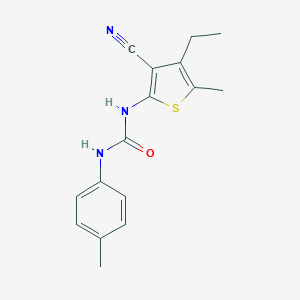
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
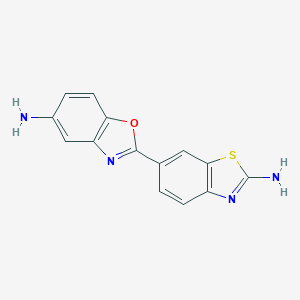
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
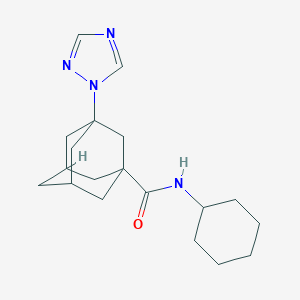
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)

![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)
